Benzophenone azine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(benzhydrylideneamino)-1,1-diphenylmethanimine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N2/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22)27-28-26(23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQSIVLYYQQCXAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NN=C(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50243546 | |
| Record name | Benzophenone, azine (6CI,7CI,8CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50243546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
983-79-9 | |
| Record name | Bis(diphenylmethylene)hydrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=983-79-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methanone, diphenyl-, (diphenylmethylene)hydrazone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000983799 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzophenone azine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401226 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzophenone, azine (6CI,7CI,8CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50243546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzophenone azine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Synthetic Methodologies and Reaction Pathways for Benzophenone Azine
Condensation Reactions in Benzophenone (B1666685) Azine Synthesis
The formation of the characteristic C=N-N=C backbone of benzophenone azine is accomplished through several condensation strategies. These methods generally involve the reaction of a carbonyl compound with a hydrazine (B178648) derivative, leading to the elimination of water and the formation of the azine bridge.
Condensation of Benzophenone Hydrazone with Carbonyl Compounds
A prominent method for synthesizing both symmetrical and asymmetrical azines involves the reaction of benzophenone hydrazone with a carbonyl compound. nih.govscispace.com This approach offers versatility in introducing different substituents onto the azine framework.
Benzophenone hydrazone can react with various ketones and aldehydes to yield the corresponding azines. nih.govscispace.com For instance, the reaction of benzophenone hydrazone with acetophenone (B1666503) produces 1-(diphenylmethylidene)-2-(1-phenylethylidene)hydrazine. nih.govscispace.com Similarly, its reaction with benzaldehyde (B42025) yields 1-benzylidene-2-(diphenylmethylidene)hydrazine. nih.govscispace.com Research has shown that aldehydes generally react faster than ketones in these condensation reactions. scispace.comresearchgate.net
The synthesis of this compound itself can be achieved through the condensation of benzophenone hydrazone with benzophenone. nih.govscispace.com However, this specific reaction often requires more forcing conditions, such as microwave irradiation, to proceed efficiently due to steric factors. nih.govscispace.com
| Carbonyl Compound | Product | Reaction Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Acetophenone | 1-(diphenylmethylidene)-2-(1-phenylethylidene)hydrazine | BiCl₃-K10, grinding, 1.5 min | 98 | nih.govscispace.com |
| Benzaldehyde | 1-benzylidene-2-(diphenylmethylidene)hydrazine | BiCl₃-K10, grinding | - | nih.govscispace.com |
| Benzophenone | This compound (1,2-bis(diphenylmethylene)hydrazine) | BiCl₃-K10, microwave, 6 min | 98 | nih.govscispace.com |
The bulky nature of the two phenyl groups in benzophenone introduces significant steric hindrance, which plays a crucial role in its reactivity. nih.govarkat-usa.org This steric hindrance is a primary reason why the reaction between benzophenone hydrazone and benzophenone often fails to proceed under simple grinding at room temperature, even in the presence of a catalyst. nih.govscispace.com The steric crowding around the carbonyl carbon of benzophenone makes nucleophilic attack by the hydrazone more difficult compared to less hindered aldehydes and ketones. nih.gov This effect is also observed when comparing the reaction rates of benzaldehyde and acetophenone with benzophenone hydrazone, where the less sterically hindered benzaldehyde reacts faster. nih.govscispace.com Overcoming this steric barrier often necessitates the use of higher energy input, such as microwave irradiation. nih.gov
Reactions with Ketones and Aldehydes
Condensation of Benzophenone with Hydrazine
A direct and common method for the synthesis of symmetrical azines is the reaction of a carbonyl compound with hydrazine. thieme-connect.de this compound can be prepared by reacting benzophenone with hydrazine hydrate (B1144303). google.comresearchgate.net This reaction typically proceeds by the initial formation of benzophenone hydrazone, which then reacts with a second molecule of benzophenone to form the azine. researchgate.net However, controlling the reaction to selectively produce the hydrazone without the formation of the azine can be challenging; an excess of hydrazine is often used to favor the formation of the hydrazone. researchgate.net The reaction is often carried out in a suitable solvent like ethanol (B145695) and may require heating under reflux. researchgate.netresearchgate.net
Acid-Catalyzed Condensations
Acid catalysts are frequently employed to enhance the rate of condensation reactions for azine synthesis. nih.govscispace.comresearchgate.net Both Brønsted and Lewis acids can be utilized. The catalyst functions by protonating the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the hydrazine or hydrazone.
Several acid catalysts have been reported for the synthesis of this compound and its derivatives. These include:
Bismuth(III) chloride-loaded Montmorillonite (B579905) K10 (BiCl₃-K10): This solid acid catalyst has proven effective in the solvent-free synthesis of azines from benzophenone hydrazone and various carbonyl compounds, including benzophenone itself under microwave conditions. nih.govscispace.comnih.gov
Sulfated anatase-titania (TiO₂–SO₄²⁻): This solid superacid catalyst has also been successfully used for the solvent-free synthesis of azines via the grinding method. researchgate.net
Iron(III) chloride (FeCl₃): This Lewis acid has been used to synthesize this compound from benzophenone hydrazone in chloroform (B151607).
p-Toluenesulfonic acid: This Brønsted acid is effective in catalyzing the reaction between aromatic ketones and hydrazine hydrate to selectively produce hydrazones with high purity, preventing the formation of azines. researchgate.net
The choice of catalyst can significantly influence the reaction efficiency, selectivity, and conditions required. nih.govscispace.com For example, using BiCl₃-K10 allows for a rapid, high-yield synthesis of this compound under microwave irradiation. nih.govscispace.com
Solvent-Free and Green Chemistry Approaches
In recent years, there has been a growing emphasis on developing environmentally benign synthetic methods. For the synthesis of this compound and other azines, several solvent-free and green chemistry approaches have been explored. nih.govscispace.comnih.govresearchgate.net
A notable green method involves the simple physical grinding of benzophenone hydrazone with a carbonyl compound in the presence of a solid acid catalyst like BiCl₃-K10 or sulfated anatase-titania at room temperature. nih.govscispace.comresearchgate.netnih.gov This solvent-free approach offers several advantages, including reduced waste, ease of handling, and often shorter reaction times. nih.govnih.gov
Microwave-assisted synthesis is another green technique that has been successfully applied to the synthesis of this compound. nih.govscispace.com As mentioned earlier, the reaction of benzophenone hydrazone with benzophenone in the presence of BiCl₃-K10 under microwave irradiation proceeds to completion in a matter of minutes, yielding the product in high purity. nih.govscispace.com This method is significantly more efficient than conventional heating. nih.gov
These green methodologies not only align with the principles of sustainable chemistry but also offer practical benefits in terms of efficiency and simplicity. nih.govnih.govresearchgate.net
| Catalyst | Reaction Conditions | Yield (%) | Reference |
|---|---|---|---|
| BiCl₃-K10 | Grinding, 1.5 min | 98 | nih.govscispace.com |
| Montmorillonite K10 | Grinding | 80 | nih.govscispace.com |
| Sulfated anatase-titania | Grinding | - | researchgate.net |
| None | Grinding, 3 min | 0 | nih.govscispace.com |
Physical Grinding Methods
Physical grinding represents a solvent-free, environmentally friendly approach to chemical synthesis. This mechanochemical method involves the grinding of solid reactants, often with a catalyst, to initiate a chemical reaction. For the synthesis of azine derivatives, this technique has been shown to be effective.
Research has demonstrated that various azine derivatives can be synthesized by the simple physical grinding of benzophenone hydrazone with different aldehydes and ketones. scispace.comresearchgate.netrsc.org This method is noted for its short reaction times and high yields for many derivatives. researchgate.net However, in the specific case of synthesizing this compound from benzophenone and benzophenone hydrazone, physical grinding at room temperature does not yield the product. nih.gov This lack of reactivity is attributed to the significant steric hindrance posed by the phenyl groups in the benzophenone molecule, which prevents the condensation reaction from occurring under these conditions. nih.gov Even when refluxing the mixture in alcohol, no product formation is observed. nih.gov
Microwave-Assisted Synthesis
Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions compared to conventional heating methods. mjcce.org.mkmdpi.com This technique is particularly effective for overcoming the activation energy barriers of challenging reactions, such as those involving sterically hindered molecules.
The synthesis of this compound, which is unsuccessful via physical grinding at room temperature, can be successfully accomplished using microwave irradiation. nih.gov When benzophenone hydrazone and benzophenone are subjected to microwave heating in the presence of a suitable catalyst, the reaction proceeds to completion in a matter of minutes. scispace.comresearchgate.net For instance, using a BiCl₃-K10 catalyst, the synthesis of this compound was achieved in 6 minutes. scispace.com Similarly, with a sulfated anatase-titania catalyst, the product was obtained in 8 minutes under microwave conditions. researchgate.net This highlights the efficacy of microwave energy in promoting reactions that are otherwise limited by steric factors.
Catalytic Synthesis of this compound and its Derivatives
Catalysis is fundamental to the efficient synthesis of this compound, offering pathways with enhanced reaction rates and selectivity under milder conditions. Both solid acid and Lewis acid catalysts have proven effective.
Solid Acid Catalysis
Solid acid catalysts are advantageous due to their ease of handling, non-corrosive nature, and recyclability. nih.gov They provide an environmentally benign alternative to traditional liquid acid catalysts.
A catalyst system comprising Bismuth(III) chloride (BiCl₃), a known Lewis acid, loaded onto Montmorillonite K10 (K10) clay has been developed for azine synthesis. scispace.comnih.gov Montmorillonite K10 is an aluminosilicate (B74896) clay with a high surface area and inherent acidic properties, making it an excellent support material. nih.gov The BiCl₃-K10 catalyst is prepared by a simple solid dispersion method and functions as a recyclable, heterogeneous solid acid catalyst. scispace.comnih.gov
While this catalyst is highly efficient for producing various azines from benzophenone hydrazone and other ketones/aldehydes via physical grinding, it requires microwave irradiation for the synthesis of this compound itself due to steric hindrance. scispace.comnih.gov
Table 1: Microwave-Assisted Synthesis of this compound using BiCl₃-K10
| Reactants | Catalyst | Condition | Time (min) | Yield (%) |
|---|---|---|---|---|
| Benzophenone Hydrazone, Benzophenone | BiCl₃-K10 | Microwave | 6 | 98 |
Data sourced from Ravi et al. (2012). scispace.com
The proposed mechanism involves the protonation of the hydrazone by the acidic BiCl₃-K10 catalyst, which then condenses with the ketone. The solid acid promotes the subsequent dehydration and deprotonation steps to form the final azine product. nih.gov
Sulfated anatase-titania is another novel solid acid catalyst employed in the synthesis of azines. researchgate.net This catalyst is noted for its high surface area, thermal stability, and strong acidic sites, which contribute to its high catalytic activity and selectivity. researchgate.net It is prepared via a sol-gel method and has been successfully used for the synthesis of azine derivatives from benzophenone hydrazone. researchgate.netresearchgate.net
Similar to the BiCl₃-K10 catalyst, sulfated titania facilitates the synthesis of many azines through simple physical grinding but requires microwave irradiation to produce this compound. researchgate.net The reaction between benzophenone hydrazone and benzophenone with this catalyst under microwave conditions is completed in 8 minutes. researchgate.net
Table 2: Microwave-Assisted Synthesis of this compound using Sulfated Anatase-Titania
| Reactants | Catalyst | Condition | Time (min) |
|---|---|---|---|
| Benzophenone Hydrazone, Benzophenone | TiO₂-SO₄²⁻ | Microwave | 8 |
Data sourced from Krishnakumar et al. (2011). researchgate.net
Bismuth Chloride-Loaded Montmorillonite K10 (BiCl3-K10)
Lewis Acid Catalysis
Lewis acid catalysis is a cornerstone of organic synthesis, where an electron-pair acceptor increases the reactivity of a substrate. chemistryjournals.net This principle is applied in the synthesis of this compound, both in the context of the aforementioned solid acids (where BiCl₃ acts as the Lewis acid center) and with other catalytic systems. nih.gov
An alternative route to this compound involves the aerobic oxidative coupling of benzophenone imine. This reaction has been effectively catalyzed by heterogeneous catalysts derived from metal-organic frameworks (MOFs), such as HKUST-1. rsc.org These catalysts, specifically Cu@CuOₓ/carbon materials, exhibit high efficiency and selectivity for this compound. The reaction is performed under an oxygen atmosphere, and the catalyst's Lewis acidic copper sites are crucial for the transformation. rsc.org
Table 3: Lewis Acid-Catalyzed Aerobic Oxidative Coupling of Benzophenone Imine
| Catalyst | Conversion (%) | Selectivity for this compound (%) |
|---|---|---|
| Homogeneous CuCl₂ | 98.7 | 47.6 |
| Heterogeneous Cu@CuOₓ/C | 98.2 | 94.9 |
Data sourced from Wang et al. (2020). rsc.org
The results indicate that heterogeneous Lewis acid catalysts provide significantly higher selectivity towards the desired this compound product compared to homogeneous counterparts, which can promote hydrolysis as a side reaction. rsc.org Other Lewis acids, such as Yttrium(III) triflate (Y(OTf)₃), have also been identified as effective mediators in reactions involving benzophenone imine, underscoring the broad applicability of Lewis acid catalysis in this area of chemistry. figshare.com
Ferric Chloride (FeCl₃) Catalysis
Ferric chloride (FeCl₃) has been established as an effective Lewis acid catalyst for the synthesis of this compound. In a notable synthetic route, benzophenone hydrazone is treated with FeCl₃ in a solvent such as chloroform (CHCl₃) to yield this compound. epa.gov This reaction demonstrates a straightforward method for azine formation, where the Lewis acidity of the iron center likely facilitates the necessary bond formations. The progress of such reactions can be effectively monitored using techniques like electrospray ionization mass spectrometry (ESI-MS). epa.gov
Iron-Containing Lewis Acid Complexes
Beyond simple salts, specific iron-containing Lewis acid complexes have been shown to produce this compound. One such reaction involves the complex [(η⁵-C₅H₅)Fe(CO)₂(THF)]⁺[BF₄]⁻ and diphenyldiazomethane. The formation of this compound in this context provides strong evidence for the involvement of an Fe(II) carbene intermediate, highlighting a distinct mechanistic pathway compared to direct hydrazone coupling. researchgate.net
Electrosynthesis and Electrochemical Catalysis
Electrochemical methods offer a modern and sustainable alternative for synthesizing this compound, avoiding the need for traditional chemical oxidants. These techniques rely on the oxidative N-N homocoupling of an ammonia (B1221849) surrogate, benzophenone imine. acs.org
Oxidative N-N Homocoupling of Benzophenone Imine
The core of the electrosynthetic approach is the oxidative N-N homocoupling of benzophenone imine. This process involves the electrochemical oxidation of two molecules of the imine to form the N-N bond of the corresponding azine. nih.gov Subsequent hydrolysis of the resulting this compound can yield hydrazine and regenerate benzophenone, which can be recycled. acs.org This strategy has been explored through several electrochemical methods, including iodine-mediated reactions and copper-catalyzed processes, which exhibit low overpotentials. acs.org The reaction is highly effective, leading to significant conversion and quantitative yields in preparative-scale experiments. nih.govacs.org
The reaction can be performed using various electrode materials, with studies showing that reactivity at a graphite (B72142) working electrode is substantially improved compared to a glassy carbon surface. nih.govacs.org
Role of Supporting Electrolytes and Proton Sources
The efficiency of the electrosynthesis is highly dependent on the choice of supporting electrolyte and proton source. nih.govacs.org In iodine-mediated electrosynthesis, potassium iodide (KI) is a necessary component to catalyze the N-N homocoupling reaction. nih.gov Other electrolytes, such as lithium chloride (LiCl) and potassium hexafluorophosphate (B91526) (KPF₆), have also been utilized. acs.org
The proton source plays a critical role in the counter-reaction at the cathode, which is typically hydrogen (H₂) evolution. nih.govacs.org During this process, the generated conjugate base diffuses to the working anode to deprotonate the benzophenone imine, an initial step in the catalytic cycle. nih.gov Both water and methanol (B129727) have been studied as proton sources. While initial reactions may be faster with water, wells containing methanol have been observed to produce more this compound over longer periods (e.g., >3 hours). To avoid side reactions like competing water oxidation during prolonged electrolysis, the methanol/methoxide (MeOH/MeO⁻) pair has been selected for scaled-up experiments. nih.govacs.org
High-Throughput Electrosynthesis Platforms
The optimization of electrosynthetic conditions has been significantly accelerated by the development of high-throughput experimentation (HTE) platforms. researchgate.net A notable example is the "Legion" platform, which consists of 96 independently controlled electrochemical cells arranged in the footprint of a standard microtiter plate. nih.govacs.orgresearchgate.net This technology allows for the rapid and simultaneous screening of numerous reaction parameters, including electrode materials, catalysts, substrate concentrations, proton sources, and applied potentials. nih.govacs.org By coupling the Legion system with high-throughput analysis techniques like nanoelectrospray ionization mass spectrometry (nESI-MS), researchers can efficiently screen for optimal conditions and quantify product formation, greatly speeding up reaction discovery and optimization. nih.govacs.orgresearchgate.net
Table 1: Key Parameters in the Electrosynthesis of this compound
| Parameter | Role/Observation | Source(s) |
|---|---|---|
| Starting Material | Benzophenone Imine | acs.org |
| Reaction Type | Oxidative N-N Homocoupling | nih.gov |
| Working Electrode | Graphite shows higher reactivity than glassy carbon. | nih.govacs.org |
| Catalyst/Mediator | Potassium Iodide (KI) is essential for N-N coupling. | nih.gov |
| Proton Source | Methanol is preferred for prolonged electrolysis to avoid side reactions. | nih.govacs.org |
| Optimization Platform | High-throughput platforms like "Legion" accelerate optimization. | acs.orgresearchgate.netresearchgate.net |
Other Catalytic Systems
Besides iron-based and electrochemical methods, other catalytic systems have been developed for the synthesis of this compound and its derivatives.
Bismuth(III) Chloride-Loaded Montmorillonite K10 (BiCl₃-K10): A solid acid catalyst prepared by dispersing BiCl₃ on montmorillonite K10 clay has been used for the solvent-free synthesis of azines. nih.gov This heterogeneous catalyst facilitates the condensation of benzophenone hydrazone with ketones or aldehydes through simple physical grinding at room temperature, offering high yields, short reaction times, and the advantage of being recyclable. nih.gov
Sulfated Anatase-Titania (TiO₂–SO₄²⁻): This solid acid catalyst is also effective for the solvent-free synthesis of azine derivatives from benzophenone hydrazone and carbonyl compounds via grinding. researchgate.netrsc.org
Copper Halides: Cuprous chloride is another effective catalyst for the formation of this compound. The process involves reacting benzophenone-imine with molecular oxygen in the presence of the copper halide catalyst. google.com
Novel Synthetic Pathways and Transformations
Recent advancements in organic synthesis have led to the development of new methods for preparing this compound, moving beyond traditional condensation reactions. These include photochemical methods, group interchange reactions, and reactions involving highly reactive intermediates like carbenes.
The synthesis of benzophenone azines can be achieved through a photodimerization process. core.ac.ukiucr.orgresearchgate.net Research has described the formation of this compound crystals from side reactions observed during the crystallization of isoniazid (B1672263) derivatives, identifying the mechanism as a two-step photodimerization. core.ac.ukgrafiati.com In this process, four different benzophenone azines were synthesized. iucr.orgresearchgate.net The crystal structures of these azines are primarily held together by weak C-H···π packing interactions, with two of the structures showing additional π···π stabilization. iucr.orgresearchgate.net The intermediates of this photodimerization have also been isolated and crystallized, providing insight into the reaction pathway. core.ac.ukresearchgate.net
The synthesis of this compound was also reported as one of several products from the oxidation of benzophenone oxime. core.ac.uk However, this method required separation of the desired product from byproducts. core.ac.uk
The preparation of unsymmetrical azines can be accomplished through a process known as azine iminolysis, which involves an alkylidene group interchange. thieme-connect.de This acid-catalyzed exchange occurs between different azines or between azines and imines, allowing for the synthesis of varied azine structures. thieme-connect.deresearchgate.net
This compound can be formed as a byproduct in the photochemical decomposition of diphenyldiazomethane in the presence of N-sulfinylamines. core.ac.uk This reaction primarily yields ketimines through the addition of a carbene to the N=S bond of the N-sulfinylamine, which then decomposes. core.ac.uk In the dark, N-sulfinylaniline can catalyze the decomposition of diazoalkanes to carbenes, which can then react further. core.ac.uk
The reaction of N-heterocyclic carbenes (NHCs) with diazoalkanes is another route to azine derivatives. researchgate.netresearchgate.net For instance, reacting diazoesters with certain NHCs consistently produces azine derivatives. researchgate.net The reaction of diphenyldiazomethane with an iron-containing Lewis acid complex has also been shown to produce this compound, providing evidence for an iron carbene intermediate. researchgate.net
The direct carbonylation of this compound using dicobalt octacarbonyl as a catalyst has been investigated. cdnsciencepub.comcdnsciencepub.com When this compound is subjected to high pressure of carbon monoxide (around 4000 p.s.i.) and elevated temperatures, it undergoes cyclization to produce 3-phenylphthalimidine. cdnsciencepub.comcdnsciencepub.com This reaction is part of a broader study on the carbonylation of compounds containing an imino group. cdnsciencepub.com
This compound itself can be a product of other carbonylation reactions. For example, when benzophenone semicarbazone is carbonylated at temperatures between 200–220°C, this compound is one of the products, alongside N-benzhydrylurea and benzophenone 4-benzhydrylsemicarbazone. cdnsciencepub.comcdnsciencepub.com At a lower temperature range of 175–185°C, the reaction yields only degradation and reduction products, including this compound. cdnsciencepub.com
| Starting Material | Temperature (°C) | Key Products |
|---|---|---|
| Benzophenone Semicarbazone | 175–185 | This compound, Benzophenone 4-benzhydrylsemicarbazone |
| Benzophenone Semicarbazone | 200–220 | N-benzhydrylurea, this compound, Benzophenone 4-benzhydrylsemicarbazone |
| Benzophenone Semicarbazone | 235–245 | 3-Phenylphthalimidine, 3-Phenyl-2-(N-benzhydrylcarboxamido)phthalimidine, N,N′-Dibenzhydrylurea, N-Benzhydrylurea |
| This compound | 235–245 | 3-Phenylphthalimidine |
Reactions with Diazoalkanes and N-Heterocyclic Carbenes
Mechanistic Investigations of this compound Formation
Understanding the mechanisms behind the formation of this compound is crucial for optimizing synthetic protocols and improving yields.
An acid-catalyzed mechanism has been proposed for the synthesis of azines using a solid acid catalyst, specifically BiCl₃-loaded montmorillonite K10 (BiCl₃-K10). scispace.comnih.gov This heterogeneous catalyst facilitates the condensation of benzophenone hydrazone with benzophenone under microwave irradiation to produce this compound in high yield (98%) within 6 minutes. nih.gov
The proposed mechanism proceeds as follows:
Protonation : The hydrazone is protonated by the acidic sites on the BiCl₃-K10 catalyst. scispace.comnih.gov
Condensation : The protonated hydrazone then condenses with the enolic form of the ketone (benzophenone), forming an intermediate. scispace.comnih.gov
Dehydration and Deprotonation : The solid acid catalyst promotes the subsequent dehydration and deprotonation of the intermediate to yield the final azine product. scispace.comnih.gov
Intermediates in Azine Synthesis
The synthesis of this compound, like other azines, proceeds through various reaction pathways, each characterized by distinct and crucial intermediates. The nature of these transient species is highly dependent on the starting materials, reaction conditions, and the presence of catalysts. Understanding these intermediates is fundamental to elucidating the reaction mechanism and optimizing synthetic protocols.
The most commonly cited intermediate in azine formation is the corresponding hydrazone. wikipedia.orgnumberanalytics.com In the synthesis starting from a ketone and hydrazine, the hydrazone is formed in the initial step and subsequently reacts to form the final azine product. wikipedia.org
Table 1: Key Intermediates in this compound Synthesis
| Intermediate Type | Precursor(s) | Synthetic Context |
|---|---|---|
| Benzophenone Hydrazone | Benzophenone, Hydrazine | Standard condensation reaction wikipedia.org |
| Protonated Hydrazone | Benzophenone Hydrazone | Acid-catalyzed synthesis nih.gov |
| Benzophenone Imine | Benzophenone, Ammonia | Oxidative coupling reactions tandfonline.comacs.org |
| Diphenylmethylene (Carbene) | Diphenyldiazomethane | Thermal decomposition pathway rsc.org |
Hydrazone Intermediate
In the conventional synthesis of azines from carbonyl compounds and hydrazine, hydrazones are well-established intermediates. wikipedia.org The reaction begins with the nucleophilic attack of hydrazine on the carbonyl carbon of benzophenone, leading to the formation of benzophenone hydrazone (R²C=N-NH₂). numberanalytics.com This hydrazone is not merely a precursor but an active participant in the subsequent step. The formed hydrazone can then condense with a second molecule of the carbonyl compound (benzophenone) to yield the symmetrical azine, this compound (R²C=N-N=CR²), with the elimination of a water molecule. wikipedia.org The formation of azines as potential byproducts is a known issue in hydrazone synthesis, highlighting the direct relationship between the two compound classes. numberanalytics.com
Intermediates in Catalyzed Reactions
Catalysts introduce alternative reaction pathways involving unique intermediates.
Acid Catalysis : In syntheses catalyzed by solid acids like BiCl₃-loaded montmorillonite K10, a proposed mechanism involves the initial protonation of benzophenone hydrazone. nih.gov This protonated hydrazone intermediate is then suggested to condense with the enolic form of a ketone. nih.gov Subsequent dehydration and deprotonation of the resulting condensed intermediate lead to the final azine product. nih.gov
Metal Catalysis : Modern synthetic methods employing transition metal catalysts have revealed complex organometallic intermediates.
In a ruthenium-pincer complex catalyzed synthesis from alcohols and hydrazine, spectroscopic evidence points to a hydrazine-coordinated dearomatized ruthenium pincer complex as a key intermediate species. acs.org
A nickel-catalyzed intermolecular hydrohydrazonation of alkynes with NH₂-hydrazones proposes a catalytic cycle that proceeds through Ni(II) hydrazonato intermediates . chemrxiv.org The reaction of a Ni(0) precatalyst with benzophenone hydrazone led to the isolation of an IPr-coordinated, hydroxo-bridged dinuclear Ni(II) hydrazonato complex, which was itself an active pre-catalyst. chemrxiv.org The proposed mechanism involves the insertion of an alkyne into the Ni-N bond to form a Ni(II) alkenyl intermediate , which then regenerates the catalyst and releases the product. chemrxiv.org
Intermediates from Alternative Precursors
The choice of starting material dictates the nature of the intermediates formed.
From Benzophenone Imine : The synthesis of this compound can be achieved via the oxidative coupling of benzophenone imine . tandfonline.com This method is particularly relevant in processes for hydrazine production where benzophenone imine is formed from the reaction of benzophenone and ammonia. acs.org The imine serves as the direct precursor, which is then oxidized, often using a copper-amine catalyst and oxygen, to form the N-N bond of the azine. tandfonline.comgoogle.com
From Diazo Compounds : The thermal decomposition of diphenyldiazomethane in solution offers a distinct pathway to this compound. rsc.org Research provides strong evidence for two concurrent mechanisms. One mechanism involves the formation of diphenylmethylene , a carbene intermediate, which then reacts with a molecule of diphenyldiazomethane to produce the azine. rsc.org An alternative mechanism suggests a direct reaction between two molecules of the diphenyldiazomethane precursor, bypassing the formation of a free carbene intermediate. rsc.org Another study involving the reaction of diazo compounds suggests an intermediate containing both carbanion and diazonium functionalities, which subsequently loses nitrogen gas to form the azine. rsc.org
Table 2: Compound Names
| Compound Name |
|---|
| Acetone |
| Acetophenone |
| Ammonia |
| Benzophenone |
| This compound |
| Benzophenone hydrazone |
| Bismuth(III) chloride |
| Diphenyldiazomethane |
| Diphenylmethylene |
| Hydrazine |
| Hydrazine hydrate |
| Hydrazine sulfate |
| Hydrogen peroxide |
| Oxygen |
| Triethylamine |
| Water |
Advanced Spectroscopic and Computational Characterization of Benzophenone Azine
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound.
¹H and ¹³C NMR Spectral Studies
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental methods for the structural elucidation of organic molecules like benzophenone (B1666685) azine.
In the ¹H NMR spectrum of benzophenone azine, recorded in deuterated chloroform (B151607) (CDCl₃), the aromatic protons appear as a multiplet in the region of δ 7.28–7.53 ppm. scispace.com
The ¹³C NMR spectrum provides insights into the carbon framework of the molecule. For this compound in CDCl₃, the signals for the aromatic carbons are observed at δ 127.8, 128.0, 128.6, 128.7, 129.3, and 129.6 ppm, with the ipso-carbons appearing at δ 135.5 and 138.2 ppm. The carbon atoms of the C=N double bond resonate at δ 158.9 ppm. scispace.com An analysis of the ¹³C NMR spectral data has shown that the shielding constant of the Cipso atom is stereospecific, with a characteristic difference in chemical shifts of 2–3 ppm for the phenyl rings in cis- and trans-positions relative to the lone pair of the neighboring nitrogen atom. researchgate.net This stereospecificity can be used for the configurational assignment of azines with aromatic substituents. researchgate.net
Table 1: ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound in CDCl₃
| Nucleus | Chemical Shift (ppm) | Multiplicity | Reference |
|---|---|---|---|
| ¹H | 7.28–7.53 | m | scispace.com |
| ¹³C (Aromatic) | 127.8, 128.0, 128.6, 128.7, 129.3, 129.6 | - | scispace.com |
| ¹³C (Ipso) | 135.5, 138.2 | - | scispace.com |
| ¹³C (C=N) | 158.9 | - | scispace.com |
m = multiplet
Multinuclear Magnetic Resonance in Solution and Solid State
While detailed multinuclear NMR studies specifically on this compound are not extensively reported in the provided context, the principles of this technique are broadly applicable. Multinuclear NMR involves the study of nuclei other than ¹H and ¹³C, such as ¹⁵N. For related compounds, ¹⁵N NMR has been used to distinguish between E and Z isomers, with the ¹⁵N chemical shift of the oximic nitrogen being significantly different for each isomer. researchgate.net This suggests that ¹⁵N NMR could be a valuable tool for in-depth structural analysis of this compound and its derivatives, both in solution and in the solid state. The use of multinuclear magnetic resonance is a common practice in the characterization of coordination complexes. gla.ac.uk
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. kingdraw.com
High-Resolution Electrospray Ionization Mass Spectrometry (ESI⁺-MS)
High-resolution electrospray ionization mass spectrometry (ESI⁺-MS) is a soft ionization technique that allows for the precise determination of the molecular weight of a compound. In the positive ion mode, this compound is typically observed as the protonated molecule, [M+H]⁺. The exact mass of this compound (C₂₆H₂₀N₂) is 360.1626 g/mol . kingdraw.com ESI-MS has been used to monitor the synthesis of this compound from benzophenone hydrazone. epa.gov The technique allows for the observation of the molecular ion peak, confirming the formation of the product. scispace.comepa.gov For instance, in a gas chromatography-mass spectrometry (GC-MS) analysis, the M+1 peak was observed at m/z = 361.2. scispace.com
Nanoelectrospray Ionization Mass Spectrometry (nESI-MS) for Reaction Monitoring
Nanoelectrospray ionization mass spectrometry (nESI-MS) is a variation of ESI-MS that utilizes very low flow rates, making it highly sensitive and suitable for monitoring chemical reactions in real-time. nih.gov The electrosynthesis of this compound from the oxidative N–N homocoupling of benzophenone imine has been successfully monitored using nESI-MS. nih.govacs.org This approach allows for the kinetic study of the reaction, tracking the formation of the azine product over time. nih.govacs.org The high sensitivity and information density of nESI-MS make it a powerful tool for accelerating reaction discovery and optimization in electrosynthesis. nih.govacs.orgresearchgate.netresearchgate.net
Fourier-Transform Infrared (FT-IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify functional groups in a molecule by measuring the absorption of infrared radiation. kingdraw.com The FT-IR spectrum of this compound, typically recorded using a KBr pellet, shows characteristic absorption bands. Key vibrational frequencies include those for C-H stretching of the aromatic rings, and the C=N stretching of the azine group. scispace.com
The FT-IR spectrum of this compound exhibits bands at 3079 and 3054 cm⁻¹ corresponding to the aromatic C-H stretching vibrations. scispace.com A strong band observed at 1564 cm⁻¹ is attributed to the C=N stretching vibration, which is characteristic of the azine functional group. scispace.com Other significant bands appear at 1487, 1442, 1318, 767, and 659 cm⁻¹. scispace.com
Table 2: Characteristic FT-IR Frequencies for this compound
| Vibrational Mode | Wavenumber (cm⁻¹) | Reference |
|---|---|---|
| Aromatic C-H Stretch | 3079, 3054 | scispace.com |
| C=N Stretch | 1564 | scispace.com |
| Aromatic C=C Stretch | 1487, 1442 | scispace.com |
| C-N Stretch | 1318 | scispace.com |
| C-H Bend (out-of-plane) | 767, 659 | scispace.com |
Theoretical and Computational Chemistry Studies
Theoretical and computational chemistry, particularly Density Functional Theory (TDFT), serves as a powerful tool for elucidating the molecular and electronic structure of compounds like this compound. frontiersin.org These computational methods provide insights into the geometric and electronic properties, which are crucial for understanding the compound's reactivity and potential applications. frontiersin.org
Density Functional Theory (DFT) Calculations
DFT calculations are instrumental in predicting the molecular structure and properties of chemical systems. frontiersin.org This quantum mechanical modeling method is used to investigate the electronic structure of many-body systems, such as atoms and molecules. frontiersin.org It has been successfully applied to study various aspects of azine compounds, including their conformational analysis, vibrational frequencies, and electronic properties.
The B3LYP (Becke, three-parameter, Lee-Yang-Parr) hybrid functional, in conjunction with basis sets like 6-311G(d,p) and 6-311++G(d,p), is a widely used approach in DFT calculations for organic molecules. researchgate.netscience.gov The 6-311G part of the basis set notation indicates that it is a triple-zeta valence basis set, meaning it uses three basis functions to describe each valence atomic orbital. The 'G' signifies that they are Gaussian-type functions. The (d,p) and ++G(d,p) additions denote the inclusion of polarization and diffuse functions, respectively, which improve the description of the electron distribution, especially in systems with lone pairs, and for calculating properties like electron affinity and proton affinity. science.gov
In the study of azine derivatives, the B3LYP/6-31G(d,p) level of theory has been employed for geometry optimization. researchgate.netrsc.org For more precise calculations of properties like harmonic vibrational frequencies and NMR chemical shifts, the larger 6-311++G(d,p) basis set is often utilized. researchgate.net These methods have shown good agreement between theoretical predictions and experimental data for various azine compounds. researchgate.net For instance, in the analysis of some azine derivatives, the B3LYP/6-31G(d,p) level was used for optimizing the conformers, while the B3LYP/6-311++G(d,p) level was used for calculating vibrational frequencies and NMR chemical shifts. researchgate.net
Table 1: Application of DFT Methods in Azine Studies
| DFT Method | Application | Reference |
| B3LYP/6-31G(d,p) | Geometry optimization of conformers | researchgate.netrsc.org |
| B3LYP/6-311++G(d,p) | Calculation of vibrational frequencies and NMR chemical shifts | researchgate.net |
| B3LYP/6-31+G(d,p) | NBO analysis of unsymmetrical azines | researchgate.net |
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in determining the chemical reactivity and electronic properties of a molecule. physchemres.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost orbital without electrons, acts as an electron acceptor. physchemres.orglongdom.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing the kinetic stability, chemical reactivity, and optical polarizability of a molecule. physchemres.orglongdom.org
A smaller HOMO-LUMO gap suggests that a molecule is more polarizable, has higher chemical reactivity, and lower kinetic stability. nih.govijarset.com This is because less energy is required to excite an electron from the HOMO to the LUMO, facilitating charge transfer within the molecule. scialert.net This intramolecular charge transfer is a key factor influencing the photochemical activity of molecules. scialert.net For benzophenone, DFT calculations using the B3LYP/6-311G(d,p) basis set have been employed to determine the HOMO-LUMO energy gap. longdom.org The analysis of frontier molecular orbitals is also a standard procedure in the computational study of unsymmetrical azines. researchgate.netnih.gov
Table 2: Key Concepts in HOMO-LUMO Analysis
| Term | Description | Significance |
| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate an electron. longdom.org |
| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron. longdom.org |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | Determines kinetic stability, chemical reactivity, and optical polarizability. physchemres.orglongdom.org |
The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding and predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. ijarset.comchemrevlett.com It provides a visual representation of the charge distribution around a molecule, mapping the electrostatic potential onto the electron density surface. ijarset.com The MEP is particularly useful in studying biological recognition processes and hydrogen bonding interactions. ijarset.comresearchgate.net
The different values of the electrostatic potential are represented by a color spectrum, typically where red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net Green and yellow areas represent intermediate potential values. ijarset.com For azine compounds, MEP analysis helps to identify the nucleophilicity of the nitrogen atoms, which is crucial for understanding their ability to form hydrogen bonds. researchgate.net The MEP of azines has been studied at the MP2/aug-cc-pVDZ level of theory. researchgate.net In the study of various organic molecules, MEP analysis is often performed using DFT methods like B3LYP with appropriate basis sets to gain insights into their reactivity. chemrevlett.comresearchgate.net
Density Functional Theory is widely used to calculate a range of global and local reactivity descriptors that help in understanding and predicting the chemical behavior of molecules. frontiersin.orgnih.gov These descriptors provide quantitative measures of a molecule's reactivity and selectivity. nih.gov
Global reactivity descriptors are derived from the energies of the frontier molecular orbitals (HOMO and LUMO) and include:
Electronegativity (χ): The power of an atom or group of atoms to attract electrons. irjweb.com
Chemical Hardness (η): A measure of the resistance to change in the electron distribution or charge transfer. A high value indicates high stability and low reactivity. irjweb.com
Chemical Softness (S): The reciprocal of chemical hardness, indicating the molecule's polarizability. nih.gov
Chemical Potential (µ): The negative of electronegativity. irjweb.com
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. ijarset.comirjweb.com
Local reactivity descriptors, such as the Fukui function, provide information about the reactivity of specific atomic sites within a molecule, identifying the most likely regions for nucleophilic and electrophilic attack. researchgate.net These descriptors are crucial for understanding the reaction mechanisms and predicting the outcome of chemical reactions involving azines and related compounds. nih.gov
Table 3: Global Reactivity Descriptors
| Descriptor | Formula | Significance |
| Electronegativity (χ) | χ ≈ (I + A) / 2 | Measures the ability to attract electrons. irjweb.com |
| Chemical Hardness (η) | η ≈ (I - A) / 2 | Indicates stability and resistance to charge transfer. irjweb.com |
| Chemical Potential (µ) | µ ≈ -(I + A) / 2 | Represents the escaping tendency of electrons. irjweb.com |
| Electrophilicity Index (ω) | ω = µ² / (2η) | Quantifies the electrophilic character of a molecule. ijarset.comirjweb.com |
| I = Ionization Potential (≈ -EHOMO), A = Electron Affinity (≈ -ELUMO) |
The computational analysis of unsymmetrical azines provides valuable insights into their structure, stability, and electronic properties. researchgate.netnih.gov DFT calculations are frequently employed to study these molecules. For instance, geometry optimization of unsymmetrical azines has been carried out using the B3LYP/6-31+G(d,p) basis set. researchgate.net
A key aspect of studying unsymmetrical azines is the investigation of their E/Z isomeric configurations. rsc.orgsemanticscholar.org Computational methods can determine the relative stability of these isomers. For example, in a study of novel asymmetrical azines, the E isomer was found to be energetically more favorable than the Z isomer. rsc.orgsemanticscholar.org
Furthermore, computational studies on unsymmetrical azines often include the analysis of their nonlinear optical (NLO) properties, which are evaluated through the calculation of the dipole moment (μ), polarizability (α₀), and the first hyperpolarizability (β_tot). researchgate.netnih.gov The frontier molecular orbital analysis (HOMO-LUMO) is also a standard component of these computational investigations, providing information about the electronic transitions and reactivity of the molecules. researchgate.net Natural Bond Orbital (NBO) analysis is another technique used to understand the intramolecular charge transfer and delocalization of electrons within these systems. researchgate.net
Prediction of Chemical Descriptors and Reactivity
Time-Dependent Density Functional Theory (TD-DFT)
Time-dependent density functional theory (TD-DFT) has emerged as a powerful computational tool for investigating the electronic excited states of molecules like this compound. faccts.dempg.dewikipedia.org This method offers a balance between computational cost and accuracy, making it suitable for predicting and analyzing electronic spectra. faccts.dearxiv.org TD-DFT extends the principles of ground-state density functional theory (DFT) to describe the behavior of electrons under the influence of time-dependent external potentials, such as those from light. mpg.dewikipedia.org The core of TD-DFT lies in the Runge-Gross theorem, which establishes a unique mapping between the time-dependent electron density and the time-dependent external potential for a given initial wavefunction. wikipedia.org This allows for the calculation of excited-state properties from the electron density, a simpler quantity to handle than the many-body wavefunction. mpg.de
TD-DFT is widely used to predict the UV-Vis absorption spectra of organic molecules by calculating the energies of electronic excited states and the probabilities of transitions to these states. faccts.demdpi.com The accuracy of these predictions can be influenced by the choice of functional and basis set. researchgate.netchemrxiv.org For instance, studies on similar azine compounds have shown that hybrid functionals often provide reliable results. researchgate.net
The process involves first optimizing the ground-state geometry of the molecule using DFT. mdpi.com Then, TD-DFT calculations are performed on this optimized geometry to determine the vertical excitation energies and oscillator strengths. mdpi.comd-nb.info These calculated values are then used to generate a theoretical spectrum, which can be compared with experimental data. mdpi.com For this compound, the UV/Visible spectrum is available in the NIST Chemistry WebBook, providing a reference for such theoretical predictions. nist.gov
The analysis of the predicted spectrum allows for the assignment of electronic transitions. For example, in related aromatic azine systems, distinct bands in the UV-Vis spectrum are often attributed to n → π* and π → π* transitions. researchgate.net TD-DFT calculations can help to identify the specific molecular orbitals involved in these transitions, providing a deeper understanding of the molecule's electronic structure. mdpi.com
Quantum Mechanical Studies on Solvent Effects
The surrounding solvent environment can significantly influence the spectroscopic properties of a molecule, an effect known as solvatochromism. nih.govresearchgate.net Quantum mechanical studies are essential to understand and predict these solvent effects on this compound.
Computational approaches to model solvent effects often employ implicit solvent models, such as the Polarizable Continuum Model (PCM), or explicit solvent models within a quantum mechanics/molecular mechanics (QM/MM) framework. mdpi.comchemrxiv.org The PCM approach treats the solvent as a continuous dielectric medium, which is computationally efficient. researchgate.net Studies on the related benzophenone molecule have demonstrated that such models can predict shifts in absorption bands due to solvent polarity. nih.govembuni.ac.kesryahwapublications.com For instance, the n→π* transition of benzophenone shows a blue shift (hypsochromic shift) in polar solvents, while the π→π* transition exhibits a red shift (bathochromic shift). nih.gov These shifts arise from the differential stabilization of the ground and excited states by the solvent. sryahwapublications.comresearchgate.net
More sophisticated QM/MM methods involve treating the solute molecule with quantum mechanics and the surrounding solvent molecules with molecular mechanics. d-nb.info This approach allows for the inclusion of specific solute-solvent interactions, such as hydrogen bonding, which can be crucial in determining the properties of the molecule in solution. d-nb.info For molecules with chromophores, the polarity of the solvent can significantly influence the HOMO-LUMO energy gap and the resulting absorption spectra. researchgate.net
In Silico Studies for Biological Activities
In silico methods, including molecular docking and ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction, are valuable tools for assessing the potential biological activities of compounds like this compound. nih.govnih.gov These computational techniques can help to identify potential protein targets and predict the pharmacokinetic properties of a molecule, guiding further experimental studies. nih.govmdpi.com
Molecular docking simulations are used to predict the binding orientation and affinity of a ligand to a specific protein target. mdpi.com For example, studies on other benzophenone derivatives have used molecular docking to investigate their potential as inhibitors of enzymes like cyclooxygenase (COX-1 and COX-2) and mushroom tyrosinase. researchgate.netnih.gov Similarly, azine-containing compounds have been docked against targets like monoamine oxidase (MAO-A) to evaluate their inhibitory potential. mdpi.com Such studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the protein's binding site. mdpi.comresearchgate.net
ADMET prediction tools are used to evaluate the drug-likeness of a compound. mdpi.com These predictions are often based on empirical rules, such as Lipinski's rule of five, and computational models. nih.gov For instance, in silico studies on polyprenylated benzophenones have been used to suggest their potential as oral drug candidates. nih.govmdpi.com While no specific in silico biological activity studies were found for this compound itself in the search results, the methodologies applied to structurally related benzophenones and azines demonstrate the potential of these computational approaches for its evaluation. nih.govmdpi.comresearchgate.netresearchgate.net
Photochemical and Photophysical Investigations of Benzophenone Azine
Photochemistry of Benzophenone (B1666685) Azine
Benzophenone azine (Ph₂C=N-N=CPh₂) is noted for its unique photochemical behavior, which diverges from that of other acyclic azines. acs.org Unlike typical azines where N-N bond homolysis is the primary light-induced reaction, this compound embarks on two distinct photochemical pathways: a molecular rearrangement and a photoreduction. acs.orgrsc.org The irradiation of this compound in solvents like methanol (B129727), cyclohexane, or 2-propanol using a Vycor filter (transparent above 210 nm) initiates these reactions. acs.org However, the photochemistry ceases when a Pyrex filter (transparent above 280 nm) is used or when the reaction is conducted in benzene, which may be attributed to benzene's properties as a poor hydrogen donor or its absorption of higher energy light. acs.org
The photolysis of this compound yields a complex mixture of products. acs.org The primary photoreduction product is 1,1,1',1'-tetraphenylazomethane, while the main rearrangement product is 1,3,3-triphenylisoindole. acs.orgrsc.org Further photochemical reactions of these intermediates lead to a variety of other compounds. acs.org
A study on the photolysis of 3.00 mmol of this compound in methanol produced a range of products, with the following yields for the identified compounds:
1,3,3-triphenylisoindole (43%)
1,1,2,2-tetraphenylethane (B1595546) (10%)
l-(2-biphenylyl)-l,2-diphenylethane (4%)
1,1,1',1'-tetraphenylazomethane (2%)
cis-stilbene (B147466) (2%) acs.org
| Product | Yield (%) |
| 1,3,3-triphenylisoindole | 43 |
| 1,1,2,2-tetraphenylethane | 10 |
| diphenylmethane | 8 |
| l-(2-biphenylyl)-l,2-diphenylethane | 4 |
| 1,1,1',1'-tetraphenylazomethane | 2 |
| cis-stilbene | 2 |
| Data from the photolysis of this compound in methanol. acs.org |
Photo-induced Rearrangements and Fragmentations
The photochemistry of this compound is characterized by two primary reaction types: a molecular rearrangement and a photoreduction leading to subsequent fragmentations. acs.org
The molecular rearrangement pathway directly converts this compound into 1,3,3-triphenylisoindole. acs.orgrsc.org This reaction represents a significant structural reorganization of the initial azine molecule.
The photoreduction pathway begins with the formation of 1,1,1',1'-tetraphenylazomethane. acs.orgrsc.org This intermediate is itself photochemically unstable and undergoes further reactions. erpublications.com The photolysis of 1,1,1',1'-tetraphenylazomethane is rapid and results in several fragmentation products. acs.org The major product is 1,1,2,2-tetraphenylethane, which is known to decompose upon further photolysis to yield cis-stilbene, l-(2-biphenylyl)-l,2-diphenylethane, and biphenyl. acs.org Diphenylmethane is another significant product from the photolysis of the tetraphenylazomethane intermediate. acs.orgerpublications.com Consequently, all these fragmented compounds are found in the product mixture when this compound is irradiated. acs.orgerpublications.com
Effect of Benzophenone on Azine Photochemistry
Benzophenone is a well-known photosensitizer that absorbs ultraviolet light and can transfer the absorbed energy to other molecules, thereby inducing photochemical reactions in those molecules. amazonaws.com In the context of azine chemistry, benzophenone can be formed during the photolysis of related compounds like benzophenone hydrazone, arising from hydrolysis or photooxidation. lookchem.comacs.org The presence of benzophenone can then influence the reaction pathways. For instance, benzophenone can condense with benzophenone hydrazone to form this compound. lookchem.com
While direct studies on benzophenone-sensitized photochemistry of this compound are not detailed in the provided sources, the general principles of photosensitization can be applied. The benzophenone, upon absorbing light (e.g., at 330 nm), transitions to an excited triplet state. amazonaws.com This triplet benzophenone can then transfer its energy to the this compound molecule. This energy transfer can populate the triplet state of the azine, potentially opening up different or more efficient reaction channels than are available through direct photoexcitation of the azine. This process is crucial in many photochemical applications, such as the isomerization of cis and trans isomers. amazonaws.com The photochemistry of benzophenone itself involves the formation of a ketyl radical in the presence of a hydrogen donor, leading to products like benzopinacol. amazonaws.com This reactivity highlights the potential for complex interactions if benzophenone is present during azine photolysis.
Thermochromism and Photochromism of this compound Derivatives
Certain aryl-substituted azines, including derivatives of this compound, exhibit thermochromism and photochromism. acs.orgcapes.gov.brresearchgate.net Research on (2-hydroxy-4-methoxyphenyl)(phenyl)methanone azine, a derivative of this compound, has shown that its thermochromic properties are linked to the conformational flexibility of its rotary phenyl rings. usc.galresearchgate.netacs.org This flexibility allows the molecule to change conformation in response to temperature changes, leading to alterations in its light-absorption properties and thus a change in color.
The fluorescence properties of some this compound derivatives are highly dependent on their solid-state structure, a phenomenon known as polymorphism. usc.galresearchgate.net For (2-hydroxy-4-methoxyphenyl)(phenyl)methanone azine, researchers have identified two different polymorphs that exhibit distinct fluorescence. usc.galacs.org The switching between these two crystalline forms is responsible for tunable solid-state fluorescence. usc.galresearchgate.netacs.org This behavior is a direct consequence of polymorph-dependent excited-state intramolecular proton transfer (ESIPT). usc.galacs.orgresearchgate.net
ESIPT is a process where a proton is transferred within a molecule in its excited state. In the case of this this compound derivative, the efficiency and nature of the ESIPT process are dictated by the specific molecular packing in each polymorph. usc.galacs.org One polymorph, with tighter molecular packing, shows fluorescence at a longer wavelength compared to the other. acs.org The different packing arrangements are stabilized by different intermolecular interactions, such as C–H···O bonds. acs.org Thermal treatments like annealing or melting can induce a transition between these polymorphs, resulting in a change in the observed fluorescence color. usc.galresearchgate.net This polymorph-dependent ESIPT fluorescence presents a strategy for developing new materials that respond to external stimuli. usc.galresearchgate.netresearchgate.net
Aggregation-Induced Emission (AIE) Properties
Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules are induced to emit intensely upon aggregation in a poor solvent or in the solid state. usc.galresearchgate.net this compound derivatives, particularly those capable of ESIPT, have been found to be AIE-active. usc.galacs.orgresearchgate.net For example, (2-hydroxy-4-methoxyphenyl)(phenyl)methanone azine exhibits classic AIE behavior, being weakly fluorescent in a good solvent but highly emissive in an aggregated state. usc.galresearchgate.netacs.org
The AIE characteristics in these azines are often linked to their ESIPT properties. acs.org Unlike many AIE fluorophores where aromatic units are bridged by C-C bonds, the aromatic units in azine derivatives are connected by rotatable N-N single bonds. researchgate.netrsc.org In solution, the free rotation around these bonds provides a non-radiative decay pathway for the excited state, quenching fluorescence. In the aggregated state, these intramolecular rotations are restricted, which blocks the non-radiative channel and opens up the radiative decay pathway, leading to strong fluorescence emission. researchgate.net This combination of AIE and ESIPT properties makes these compounds promising for applications in sensors and smart materials. usc.galresearchgate.net
| Derivative | Solvent (Good) | State (Aggregated) | AIE Activity |
| (2-hydroxy-4-methoxyphenyl)(phenyl)methanone azine | Weak Fluorescence | Strong Fluorescence | Active |
| Salicylaldehyde Azines | Weak Fluorescence | Strong Emission | Active |
| AIE characteristics of selected azine derivatives. usc.galacs.orgresearchgate.net |
Intersystem Crossing (ISC) in Azine Chromophores
Intersystem crossing (ISC) is a photophysical process involving a transition between two electronic states with different spin multiplicities, typically from a singlet excited state (S₁) to a triplet excited state (T₁). scielo.br The azine chromophore itself can facilitate this process. dntb.gov.uadntb.gov.ua While detailed studies specifically on ISC in this compound are limited, the principles can be understood from studies on benzophenone and other azine systems.
Benzophenone is well-known for its highly efficient ISC from the S₁(n,π) state to the triplet manifold, a process that occurs on a picosecond timescale. d-nb.inforesearchgate.net The rate of ISC in benzophenone is significantly influenced by factors such as solvent interactions and structural rigidity. nih.govacs.orgrsc.org For instance, hydrogen-bonding interactions with protic solvents can modify the ISC rate. nih.govacs.org The process is often proposed to proceed via an intermediate T₂(π,π) state. researchgate.netnih.gov
The introduction of the azine chromophore (C=N-N=C) provides a conjugated system that can influence the energy levels of the singlet and triplet states and the spin-orbit coupling between them, which are critical factors for ISC. dntb.gov.uadntb.gov.ua The structure of the azine allows for specific electronic transitions that can favor the spin-flipping process required for ISC. scielo.br By facilitating the population of the triplet excited state, the azine chromophore enables photochemical processes that proceed via this state, such as photosensitization and certain types of photoreactions. scielo.brdntb.gov.ua
Reactivity and Transformations of Benzophenone Azine
Reactions with Alkali Metals
The interaction of benzophenone (B1666685) azine with alkali metals has been a subject of detailed study, revealing different reaction pathways depending on the metal used.
Unlike its heavier alkali metal counterparts, lithium promotes extensive reduction and cleavage of the benzophenone azine molecule. The reaction with excess lithium leads to the formation of benzhydrylamine as the primary product. erpublications.comacs.org This outcome is attributed to the greater reducing power of lithium. erpublications.comacs.org
When the amount of lithium is carefully controlled to two gram-atoms per mole of the azine, the reaction can be stopped at an intermediate stage. The product formed under these conditions is N-lithiobenzophenone imine, which can be identified through its subsequent chemical reactions. erpublications.comacs.org For instance, treatment of this intermediate with methyl iodide yields N-methylbenzophenone imine, while reaction with benzoyl chloride followed by treatment with ethanol (B145695) affords ethyl N-benzoylbenzophenone imine. acs.org The initial step in this process is the cleavage of the nitrogen-nitrogen single bond. acs.org
The distinct behavior of lithium is rationalized by two main factors: its higher reducing potential compared to sodium and potassium, and the propensity of organolithium compounds to form associated, multi-center bonded structures. erpublications.com
Table 1: Products from the Reaction of this compound with Lithium
| Reactants | Conditions | Major Product(s) | Reference |
| This compound, excess Lithium | - | Benzhydrylamine, Benzophenone | acs.org |
| This compound, 2 g-atoms Lithium | Followed by methyl iodide | N-methylbenzophenone imine | acs.org |
| This compound, 2 g-atoms Lithium | Followed by benzoyl chloride and ethanol | Ethyl N-benzoylbenzophenone imine | acs.org |
In contrast to the reaction with lithium, this compound reacts with sodium or potassium in solvents like tetrahydrofuran (B95107) (THF) or diethyl ether (DEE) to form a dianion adduct. researchgate.netresearchgate.net This reaction involves the addition of two atoms of the alkali metal per molecule of the azine and is generally complete within a few hours. researchgate.net
The structure most consistent with the chemical behavior of this dianion is a 1,2-dianionic species. researchgate.netresearchgate.net The reactivity of this dianion has been explored through reactions with various electrophiles. For example, treatment with methyl iodide, 1,3-dibromopropane, or 1,4-dibromobutane (B41627) leads to alkylation at both the benzylic carbon and the adjacent nitrogen atom. researchgate.netresearchgate.net However, reaction with methylene (B1212753) iodide, 1,2-dibromoethane, or benzyl (B1604629) chloride results in the regeneration of this compound. researchgate.netresearchgate.net
Reaction with ethyl chloroformate occurs at the carbanionic center, forming an unstable intermediate anion that can be subsequently protonated or alkylated. If left to stand, this intermediate decomposes into diphenyldiazomethane and the anion of ethyl diphenylacetate. researchgate.netresearchgate.net The reaction with methyl benzoate (B1203000) is more complex, leading to a significant amount of this compound being regenerated via electron transfer, alongside the formation of the anion of α-benzamido-α,α-diphenylacetophenone. researchgate.net
Table 2: Reactivity of this compound Dianion with Electrophiles
| Electrophile | Product(s) | Reference |
| Methyl iodide | Alkylation at benzylic carbon and adjacent nitrogen | researchgate.netresearchgate.net |
| 1,3-Dibromopropane | Alkylation at benzylic carbon and adjacent nitrogen | researchgate.netresearchgate.net |
| Methylene iodide | This compound (regenerated) | researchgate.netresearchgate.net |
| Ethyl chloroformate | Diethyl diphenylmalonate, Diphenyldiazomethane | researchgate.net |
| Methyl benzoate | This compound (regenerated), Anion of α-benzamido-α,α-diphenylacetophenone | researchgate.net |
Lithium Adducts and Reduction/Cleavage Reactions
Reactions with Grignard Reagents
The reactivity of this compound itself with Grignard reagents is not extensively documented in readily available literature. However, studies on a related compound, phenanthrenequinone (B147406) this compound, show that aryl magnesium halides add preferentially to the carbonyl group. erpublications.com When an excess of the Grignard reagent is used, a cleavage and condensation reaction takes place, leading to the formation of 9,10-diarylphenanthrenes. erpublications.com This suggests that under certain conditions, the C=N bonds of an azine can be less reactive than other functional groups present in the molecule.
Oxidation Reactions
Aromatic ketazines like this compound are generally resistant to oxidation. erpublications.com It has been reported that this compound does not react with lead tetraacetate, with the starting material being recovered quantitatively. erpublications.comacs.org The lack of reactivity is attributed to the stability of the conjugated system. acs.org
However, under more forceful conditions, transformations involving oxidation can occur. For instance, the oxidation of benzhydrylamine with hot excess potassium permanganate (B83412) results in the formation of this compound. acs.org Furthermore, the anodic oxidation of benzophenone hydrazone, a precursor to the azine, can yield this compound exclusively when conducted using a platinum anode in a LiClO₄-acetonitrile electrolyte. researchgate.net
Reduction Reactions
The reduction of the azine group can be achieved under various conditions, leading to different products. Catalytic hydrogenation of azines over a palladium or platinum catalyst is a general method to produce the corresponding hydrazine (B178648). erpublications.com
The reduction of this compound with lithium aluminum hydride (LAH) in refluxing tetrahydrofuran is complex. It does not lead to a simple reduction of the C=N bonds but instead yields a mixture of products, including fluorenone 9-fluorenylhydrazone and 9,9'-azo(9,9'-bifluorenyl), along with several fragmentation products. oup.com This indicates that the reduction is accompanied by rearrangement and cleavage reactions. As discussed previously, reaction with metallic lithium also results in reduction and cleavage of the N-N bond. erpublications.comacs.org
Cycloaddition Reactions
This compound can participate in photochemical reactions. Upon photolysis, it can undergo a molecular rearrangement to form 1,3,3-triphenylisoindole. erpublications.com A competing photoreduction process can also occur, leading to the formation of 1,1,1',1'-tetraphenylazomethane, which is photochemically unstable and can decompose further to products such as 1,1-(Z, Z)-tetraphenylethane and diphenylmethane (B89790). erpublications.com
There is evidence that a protonated form of an unsymmetrical azine, specifically formaldehyde (B43269) this compound, can act as a dienophile in a normal electron-demand Diels-Alder reaction. researchgate.netscispace.comresearchgate.net This reaction represents a rare example of an N-nitrogen-substituted iminium ion participating as the dienophile. researchgate.netscispace.comresearchgate.net While not a direct reaction of this compound itself, it demonstrates the potential for the azine framework to participate in cycloadditions when activated. Benzophenone itself is also known to act as a photosensitizer in [2+2] photochemical cycloaddition reactions, though it is not incorporated into the final product. acs.orgrsc.orgchemrxiv.org
Advanced Applications and Functional Materials Derived from Benzophenone Azine
Applications in Supramolecular Chemistry
The field of supramolecular chemistry focuses on chemical systems composed of multiple molecules linked by non-covalent intermolecular forces. beilstein-journals.orguclouvain.be The rigid and planar structure of the benzophenone (B1666685) azine core, coupled with its aromatic nature, makes it an excellent scaffold for designing complex molecular architectures and studying molecular recognition phenomena. rsc.org
Molecular recognition is a fundamental process in supramolecular chemistry where specific host and guest molecules bind through non-covalent interactions. uclouvain.be Derivatives of benzophenone are actively studied in host-guest systems. For instance, benzophenone can be encapsulated within molecular crystals of fully fluorinated coordination complexes like [CuL₂] and [PdL₂], where L is bis(pentafluorobenzoyl)-methanido⁻. mdpi.com This encapsulation forms a unique chiral co-crystal and is driven by notable π-hole···π and metal(M)···π interactions between the complex and the benzophenone guest. mdpi.com The stability of this recognition is correlated with the electrophilic character of the metal center, which is enhanced by fluorination. mdpi.com
In another example of functional self-assembly, the unnatural amino acid benzophenone-alanine (BpA) can form metallo-nanofibers when combined with copper ions. nih.gov These supramolecular assemblies exhibit high laccase-like activity, demonstrating the potential to create effective and non-cytotoxic catalysts for the degradation of phenolic pollutants. nih.gov The catalytic efficiency of these BpA-Cu nanofibers stems from a Cu(I)-Cu(II) electron transfer system within the self-assembled structure, mimicking natural enzymes. nih.gov
The solid-state arrangement of molecules in a crystal is dictated by a network of intermolecular interactions. In the crystal structures of benzophenone azine and its derivatives, weak, non-covalent forces such as C-H···π and π···π stacking interactions are crucial in directing the molecular packing. researchgate.netiucr.org
Molecular Recognition Processes
Catalysis and Reaction Engineering
This compound serves multiple roles in catalysis, acting as a ligand for metal catalysts, a target molecule in catalytic synthesis, and an intermediate or side-product in various reaction cycles.
This compound and related structures can be integral to catalytic processes. Azine-based ligands, when combined with metal salts such as copper(II) chloride, form complexes that show remarkable efficiency in catalyzing the oxidation of aminophenol to phenoxazinone. physchemres.org Similarly, palladium(II) complexes bearing aminocarbene ligands, which are synthesized from benzophenone hydrazone, exhibit high catalytic activity in Suzuki-Miyaura cross-coupling reactions. researchgate.net
The synthesis of this compound itself is often achieved through catalytic means. An efficient method involves the iodine-catalyzed N-N homocoupling of benzophenone imine. acs.org In this process, iodine acts as the active catalyst, which must be generated at the electrode surface to promote the formation of the azine. acs.org Another established industrial process involves the reaction of benzophenone-imine with molecular oxygen in the presence of a copper halide catalyst, such as cuprous chloride, to produce benzophenone-azine. google.com In some catalytic C-H amination reactions using copper(II) ketimide intermediates, the N-N bond formation to yield this compound occurs as a competing pathway. nsf.gov
Heterogeneous catalysts, which exist in a different phase from the reactants, offer advantages in terms of separation and reusability. An efficient heterogeneous catalyst for producing this compound has been developed using a metal-organic framework (MOF) as a precursor. rsc.org Specifically, a Cu@CuOx/carbon material derived from HKUST-1 catalyzes the base-free aerobic oxidative coupling of benzophenone imine to this compound with high conversion and selectivity under mild conditions. rsc.org The metallic copper core in this catalyst is believed to enhance the catalytic performance of the copper oxide shell by promoting electron transfer. rsc.org
Conversely, in some systems, this compound is an undesired byproduct. When using a heterogeneous Fe-N-C catalyst for the aerobic dehydrogenation of hydrazones to form diazo compounds, the reaction of benzophenone hydrazone specifically yields this compound instead of the target product. acs.org
Role in Catalytic Cycles
Applications in Organic Light-Emitting Diodes (OLEDs)
The benzophenone core is a highly attractive structural unit for designing advanced materials for organic light-emitting diodes (OLEDs) due to its function as a classical phosphor with high intersystem crossing efficiency. researchgate.netmdpi.comnih.gov This property makes it a compelling candidate for developing materials that exhibit thermally activated delayed fluorescence (TADF), a mechanism that can lead to exceptionally high external quantum efficiencies (EQEs) in third-generation OLEDs. mdpi.comnih.gov
Derivatives incorporating a benzophenone acceptor unit flanked by electron-donating groups in a donor-acceptor-donor (D-A-D) architecture have been developed as blue emitters for fluorescent OLEDs. mdpi.com For example, materials using a benzophenone acceptor and bicarbazole donors have been synthesized. mdpi.com These compounds exhibit high thermal stability, with decomposition temperatures above 383 °C, and high blue photoluminescence quantum yields (PLQY) exceeding 52%. mdpi.com OLED devices fabricated with these materials as emitters have demonstrated promising performance, with one derivative, DB23, achieving a maximum external quantum efficiency (EQEₘₐₓ) of 5.3%, which approaches the theoretical limit for first-generation fluorescent devices. mdpi.com Other research has focused on similar D-A-D derivatives for use as blue TADF emitters, achieving PLQY values as high as 75.5%. nih.gov
Beyond serving as emitters, benzophenone-based molecules have also been successfully employed as universal host materials for phosphorescent OLEDs (PhOLEDs). acs.orgresearchgate.net These host materials possess high band gaps (around 3.9 eV) and high triplet energies (approx. 2.96 eV), enabling efficient energy transfer to blue, green, yellow, and red phosphorescent dopants. acs.org Devices using these benzophenone-based hosts have shown excellent performance, particularly for yellow and green phosphors, with EQEs reaching up to 19.2% and 17.0%, respectively. acs.orgresearchgate.net
Benzophenone Core as Electroactive Component
The benzophenone core is a highly attractive fragment for the synthesis of organic semiconductors due to its inherent properties. mdpi.comdntb.gov.uapreprints.orgnih.govresearchgate.net It functions as an electron-deficient core, which can be combined with various donor units to create molecules with specific electronic characteristics, such as a small energy gap between the singlet and triplet excited states (ΔEST) and intramolecular charge transfer (CT) states. mdpi.compreprints.org This makes benzophenone-based materials highly suitable for use as electroactive components in a range of electronic devices. mdpi.comdntb.gov.uapreprints.orgnih.govresearchgate.net
Host Materials and Emitters in OLED Devices
Derivatives of benzophenone have found significant applications in the emissive layers of Organic Light-Emitting Diodes (OLEDs), serving as either the host material or the light-emitting dopant (emitter). mdpi.comnih.govresearchgate.net The highly twisted geometry of the benzophenone framework helps to reduce intermolecular interactions and self-quenching effects, which is beneficial for device efficiency. mdpi.compreprints.org
As host materials, benzophenone derivatives have been used to create efficient phosphorescent OLEDs (PhOLEDs) with high external quantum efficiencies, often exceeding 10%. mdpi.compreprints.orgktu.edu These hosts are suitable for a range of phosphorescent emitters, enabling the production of red, orange, yellow, green, and blue light. mdpi.compreprints.orgktu.edu
In their role as emitters, benzophenone derivatives have been engineered to produce light across the visible spectrum. For instance, bicarbazole-benzophenone-based donor-acceptor-donor (D-A-D) derivatives have been developed as blue emitters, with some OLEDs achieving a high external quantum efficiency of 5.3%, close to the theoretical limit for first-generation fluorescent devices. mdpi.com
Table 1: Performance of Benzophenone-Based Materials in OLEDs
| Application | Material Type | Color | Max. External Quantum Efficiency (EQE) | Reference |
|---|---|---|---|---|
| Host Material | Phosphorescent | Red, Orange, Yellow, Green, Blue | >10% | mdpi.compreprints.orgktu.edu |
| Emitter | Fluorescent (D-A-D) | Blue | 5.3% | mdpi.com |
| Emitter | TADF | Deep Blue to Green | Up to 14.3% | nih.gov |
| Emitter | TADF | - | 18.67% | nih.gov |
Thermally Activated Delayed Fluorescent (TADF) Emitters
Benzophenone is a classic phosphor known for its high efficiency in intersystem crossing (ISC), the process where a molecule transitions from a singlet excited state to a triplet excited state. mdpi.comdntb.gov.uapreprints.orgnih.govresearchgate.netktu.edu This property makes it an excellent candidate for developing Thermally Activated Delayed Fluorescent (TADF) emitters. mdpi.comdntb.gov.uapreprints.orgnih.govresearchgate.netktu.edu TADF materials can convert non-emissive triplet excitons back into emissive singlet excitons through reverse intersystem crossing (RISC), leading to exceptionally high external quantum efficiencies in OLEDs. mdpi.comdntb.gov.uanih.govresearchgate.net
The benzophenone unit is valued as a stable acceptor in TADF molecules. mdpi.compreprints.org By combining it with various donor moieties, researchers have created a wide range of TADF emitters that produce light from deep blue to green, with external quantum efficiencies reaching up to 14.3%. nih.gov Some studies have reported even higher efficiencies, with certain acridine-benzophenone derivatives achieving an EQE of 18.67% and a spiro-type benzophenone emitter reaching 26.4%. nih.govrsc.org
Potential in Environmental Remediation
Beyond electronics, benzophenone derivatives are showing promise in addressing environmental challenges, particularly in the breakdown of persistent pollutants.
Laccase-like Activity for Degradation of Phenolic Pollutants
A novel application of benzophenone derivatives lies in mimicking the activity of laccase, a multi-copper oxidase enzyme important for degrading phenolic pollutants. nih.gov Researchers have developed highly effective and non-toxic laccase-like metallo-nanofibers from the self-assembly of benzophenone-alanine and copper ions. nih.gov
These nanofibers exhibit impressive catalytic efficiency, with a substrate affinity four times higher and a catalytic efficiency 24% greater than a high-performance commercial laccase in the degradation of 2,4-dichlorophenol. nih.gov The BpA-Cu nanofibers are stable over a wide range of pH, temperature, and ionic strength, and can be reused multiple times, retaining 83% of their activity after 10 cycles. nih.gov They have demonstrated the ability to degrade a variety of phenolic pollutants, highlighting their potential for environmental remediation. nih.gov The inherent alkaline nature of the azine group in some related structures is believed to facilitate the interaction with and degradation of weakly acidic phenolic compounds. researchgate.net
Development of Photoinitiators and Photopolymerization
Benzophenone and its derivatives are well-established as photoinitiators, compounds that generate reactive species upon light exposure to initiate polymerization. This property is crucial for applications like 3D printing and the curing of coatings and inks.
Seven new photoinitiators based on the benzophenone scaffold have been designed for photopolymerization under LED irradiation. rsc.org These compounds, which include benzophenone-triphenylamine and benzophenone-carbazole structures, exhibit high initiation abilities for both free radical and cationic polymerization. rsc.org Notably, some of these can act as monocomponent Type II photoinitiators, meaning they can initiate polymerization on their own. rsc.orgmdpi.com The combination of benzophenone with other chemical groups can shift their absorption to longer wavelengths and enhance their molar extinction coefficients, making them more efficient. rsc.org
Significance in Medicinal Chemistry and Drug Discovery
The benzophenone scaffold is a common feature in many naturally occurring and synthetic molecules with a wide range of biological activities. rsc.org This has made it a significant point of interest in medicinal chemistry and drug discovery.
Synthetic benzophenone derivatives have been investigated for various therapeutic applications, including as anticancer, anti-inflammatory, antimicrobial, and antiviral agents. rsc.orgnih.gov For example, a series of benzophenone derivatives were synthesized and evaluated as potent and selective inhibitors of the HIV-1 reverse transcriptase enzyme. nih.gov The interaction of benzophenone with DNA and its ability to act as a photosensitizer may contribute to some of its therapeutic effects. wikipedia.org The diverse biological activities of benzophenone-containing compounds underscore their potential as a source for new drug candidates. wikipedia.org Azine derivatives, in general, have attracted considerable attention in medicinal chemistry due to their broad chemical reactivity and biological properties. researchgate.net
Antimicrobial Properties of Benzophenone Fused Azetidinone Derivatives
The fusion of benzophenone with heterocyclic moieties like 2-azetidinone has been explored to develop new drug candidates, potentially overcoming drug resistance issues. mdpi.com Azetidinones, also known as β-lactams, are a critical class of compounds in medicinal chemistry, renowned for their wide spectrum of biological activities, including antimicrobial effects. mdpi.comptfarm.pl The hybridization of the benzophenone scaffold with the 2-azetidinone pharmacophore has yielded derivatives with significant antibacterial and antifungal properties. mdpi.com
In one study, a series of novel 2-(4-benzoyl-2-methyl-phenoxy)-N-(3-chloro-2-oxo-4-phenyl-azetidin-1-yl)-acetamide analogues were synthesized and evaluated for their antimicrobial efficacy. mdpi.compharmaresearchlibrary.org The antimicrobial activity was assessed using disc diffusion and broth dilution methods against various bacterial and fungal strains, with standard drugs like Amoxicillin, Chloramphenicol, and Ketoconazole used for comparison. mdpi.comnih.gov
Several of the synthesized compounds demonstrated notable inhibitory effects. mdpi.com Specifically, compounds designated as 9a , 9e , and 9g emerged as lead molecules, showing good antibacterial and antifungal activity against the tested strains. mdpi.comdntb.gov.ua The remaining synthesized compounds showed moderate to poor antimicrobial inhibition. mdpi.comnih.gov The structure-activity relationship revealed that substitutions on the phenyl and benzoyl rings played a crucial role in the observed activity. For instance, compound 9e , featuring a nitro group at the ortho position and a chloro group at the meta position of the phenyl ring, exhibited strong inhibition at low concentrations. mdpi.com Similarly, compound 9g , with a bromo group at the meta position of the benzoyl ring, also showed good inhibition. mdpi.com Compound 9a , which has a chloro group at the ortho position of the phenyl ring, displayed good antibacterial and moderate antifungal activity. mdpi.com
These findings underscore the potential of combining benzophenone and azetidinone moieties to create potent antimicrobial agents. mdpi.comresearchgate.net
Table 1: Antimicrobial Activity of Selected Benzophenone Fused Azetidinone Derivatives This table is interactive. You can sort and filter the data.
| Compound | Key Substituents | Activity Level | Target Organisms |
|---|---|---|---|
| 9a | Chloro group (ortho) on phenyl ring | Good antibacterial, Moderate antifungal | Various bacterial and fungal strains |
| 9e | Nitro group (ortho) & Chloro group (meta) on phenyl ring | Good | Various bacterial and fungal strains |
| 9g | Bromo group (meta) on benzoyl ring | Good | Various bacterial and fungal strains |
Anticancer Activity
The benzophenone scaffold is a prominent structure in many natural and synthetic compounds exhibiting anticancer properties. researchgate.netresearchgate.net Derivatives have been developed that show cytotoxic and antiproliferative effects on various tumor cell lines by inducing apoptosis, regulating the cell cycle, and inhibiting critical enzymes. researchgate.netresearchgate.net Azine derivatives, in particular, have been explored as potential anticancer agents due to their ability to modulate biological receptors. erpublications.comnih.gov
A series of benzophenone derivatives featuring a naphthalene (B1677914) moiety were designed as tubulin polymerization inhibitors. nih.gov Tubulin is a crucial target in cancer chemotherapy, and its inhibition disrupts cell division. semanticscholar.org In this series, compound 4u was identified as the most active, with an IC₅₀ value of 1.47 µM against the human breast cancer cell line (MCF-7), making it significantly more potent than the standard drug cisplatin (B142131) (IC₅₀ = 15.24 µM). researchgate.netnih.gov Further studies confirmed that compound 4u inhibits tubulin polymerization by targeting the colchicine (B1669291) binding site. nih.gov
In another study, benzophenone hydrazone derivatives were synthesized and evaluated for their antiproliferative activity against A498 renal cancer cells. researchgate.net The guanylhydrazone derivatives 6d , 6e , and 6f showed potent activities with IC₅₀ values of 0.28, 0.30, and 0.3 μM, respectively. researchgate.net A mechanistic study revealed that compound 6e induced apoptosis in 38.02% of A498 cells. researchgate.net Furthermore, azine derivatives from this research, specifically azine 4 and azine 9 , were highlighted as potent against MCF-7, HCT116, and HepG2 cancer cell lines, establishing them as promising lead candidates for drug development. researchgate.net
The synthesis of novel naphthalene-azine-thiazole hybrids has also yielded compounds with significant anticancer activity. nih.gov Compound 6a from this series demonstrated the highest cytotoxic activity against the OVCAR-4 ovarian cancer cell line, with an IC₅₀ of 1.569 µM. nih.gov
Table 2: Anticancer Activity of Selected Benzophenone Derivatives This table is interactive. You can sort and filter the data.
| Compound/Derivative | Target Cancer Cell Line | Mechanism of Action | Reported IC₅₀ Value |
|---|---|---|---|
| 4u (Naphthalene derivative) | MCF-7 (Breast) | Tubulin polymerization inhibitor | 1.47 µM |
| 6d (Guanylhydrazone) | A498 (Renal) | Antiproliferative | 0.28 µM |
| 6e (Guanylhydrazone) | A498 (Renal) | Induces apoptosis | 0.30 µM |
| 6f (Guanylhydrazone) | A498 (Renal) | Antiproliferative | 0.3 µM |
| Azine 4 | MCF-7 (Breast), HCT116 (Colon) | Antiproliferative | 4.35 µM, 2.41 µM |
| Azine 9 | HepG2 (Liver) | Antiproliferative | 2.19 µM |
| 6a (Naphthalene-azine-thiazole) | OVCAR-4 (Ovarian) | PI3Kα inhibitor | 1.569 µM |
Antioxidant and Antiplasmodial Activities of Related Benzophenones
Benzophenone derivatives, particularly those found in nature, exhibit a wide range of biological activities, including significant antioxidant and antiplasmodial effects. mdpi.comrsc.org These compounds are often isolated from plant genera such as Garcinia and Symphonia. nih.govnih.gov
Antioxidant Activity: Numerous studies have demonstrated the antioxidant potential of benzophenones. mdpi.com A study on polyprenylated benzophenones isolated from the root bark of Garcinia celebica showed that all tested compounds exhibited antioxidant activity. nih.govmdpi.com Similarly, benzophenone derivatives from Garcinia livingstonei and 1,2,3-triazole-benzophenone derivatives have also been reported to possess antioxidant properties. scielo.brresearchgate.net The mechanism often involves scavenging free radicals or interfering with metabolic redox processes in cells. rsc.orgscielo.br For example, benzophenone thiosemicarbazones have been evaluated for their antioxidant potential, although they showed weaker activity compared to the standard gallic acid. pjps.pk
Antiplasmodial Activity: Malaria, caused by the Plasmodium parasite, remains a major global health issue, and there is a continuous need for new therapeutic agents. nih.gov Benzophenones have emerged as a promising class of antiplasmodial compounds. nih.gov An investigation of the ethyl acetate (B1210297) extract from the root barks of Symphonia globulifera revealed strong antiplasmodial activity against a chloroquine-resistant strain of Plasmodium falciparum. nih.govresearchgate.net Phytochemical analysis led to the isolation of several polycyclic polyprenylated acylphloroglucinol (PPAP) compounds, all of which showed antiplasmodial activity with IC₅₀ values ranging from 2.1 to 10.1 µM. nih.govresearchgate.net
Similarly, a study on polyprenylated benzophenones from Garcinia celebica identified isoxanthochymol as having activity against the chloroquine-sensitive P. falciparum 3D7 strain. nih.govnih.gov The potential of plants to produce novel antiprotozoal agents is considerable, and benzophenones represent a key family of active compounds. nih.gov
Table 3: Bioactivity of Selected Benzophenone Derivatives This table is interactive. You can sort and filter the data.
| Compound/Class | Source | Bioactivity | Target/Assay | Key Finding |
|---|---|---|---|---|
| Polyprenylated Benzophenones | Garcinia celebica | Antioxidant | DPPH, ABTS, FRAP | All tested compounds showed activity. nih.govmdpi.com |
| Isoxanthochymol | Garcinia celebica | Antiplasmodial | P. falciparum 3D7 | Exhibited activity against the parasite. nih.govnih.gov |
| Polycyclic Polyprenylated Acylphloroglucinols | Symphonia globulifera | Antiplasmodial | Chloroquine-resistant P. falciparum | IC₅₀ values ranged from 2.1 to 10.1 µM. nih.govresearchgate.net |
| 1,2,3-Triazole-Benzophenone Derivatives | Synthetic | Antioxidant | Cellular assays | Showed antioxidant potential. scielo.br |
Lead Compounds for Drug Development
The benzophenone scaffold is considered a "ubiquitous" and "privileged" structure in medicinal chemistry, serving as a foundation for designing new therapeutic agents. researchgate.netrsc.org Its derivatives have demonstrated a wide array of pharmacological activities, making them valuable lead compounds for drug discovery and development. researchgate.netresearchgate.netresearchgate.net
Several benzophenone derivatives have been identified as promising leads:
Antimicrobial Leads: In the development of antimicrobials, benzophenone fused azetidinone derivatives 9a , 9e , and 9g have been identified as lead molecules due to their potent activity against various bacterial and fungal strains. mdpi.com
Anticancer Leads: For cancer therapy, azines 4 and 9 have been proposed as promising biomedical lead candidates. researchgate.net Compound 4u , a tubulin polymerization inhibitor, and compound 6a , a PI3Kα kinase inhibitor, also serve as starting structures for developing new generations of anticancer drugs. nih.govnih.gov
Anti-Alzheimer's Leads: In the search for treatments for Alzheimer's disease, a fluorinated benzophenone derivative, compound 12 , showed a balanced micromolar potency against key targets (β-secretase and acetylcholinesterase) and was devoid of toxic effects, marking it as a promising lead. nih.gov
General Drug Candidates: The specific role of azine ligands in modulating biological receptors makes them generally suitable candidates for drug development. erpublications.com Furthermore, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analyses of some polyprenylated benzophenones have indicated their potential as oral drug candidates. nih.gov
The development of novel drug molecules often relies on bioisosteric design, and incorporating moieties like the ADB scaffold into benzophenone-type structures can enhance their pharmacological properties. researchgate.net
Material Science Applications Beyond OLEDs
While benzophenone derivatives are well-known for their use in Organic Light-Emitting Diodes (OLEDs), their applications in material science extend to several other areas. ktu.edumdpi.com The unique photochemical and physical properties of this compound and its derivatives make them suitable for a variety of advanced functional materials.
Thermochromic Materials: A (2-hydroxy-4-methoxyphenyl)(phenyl)methanone azine was found to exhibit reversible thermochromism and aggregation-induced emission (AIE). researchgate.net This switching behavior is based on the transformation between two different polymorphs, which alters the molecular packing and results in tunable solid-state fluorescence. researchgate.net Such smart materials have potential applications in sensors for heat or mechanical force. researchgate.net
Photoinitiators: Benzophenone and its derivatives are used as photoinitiators in polymerization processes. pjps.pkpreprints.org
Nonlinear Optical (NLO) Materials: Azines are considered excellent candidates for NLO materials, particularly when the azine links two aryl rings with electron donor and acceptor groups. erpublications.comresearchgate.net
Polymers and Coatings: Benzophenone nuclei are used in the formulation of adhesives, coatings, and conducting polymers (polyazines). pjps.pkresearchgate.net
Photoprotective Agents: Certain 1,2,3-triazole-benzophenone derivatives have been shown to have a sun protection factor (SPF) comparable to the commercial sunscreen agent benzophenone-3, indicating their potential use in photoprotective formulations. scielo.br
Chemical Synthesis: this compound is a valuable industrial intermediate, notably in the preparation of hydrazine (B178648) through acid hydrolysis. semanticscholar.orggoogle.com Azines are also used for the isolation, purification, and characterization of carbonyl compounds. erpublications.comresearchgate.net
Future Directions and Research Challenges
Exploration of New Catalytic Systems for Sustainable Synthesis
The synthesis of benzophenone (B1666685) azine and related ketazines is undergoing a transformation towards greener and more sustainable practices. Future research will increasingly prioritize the development of catalytic systems that are not only efficient but also environmentally benign and economically viable.
Key research thrusts include:
Heterogeneous Catalysis: The use of solid catalysts is a major trend, offering advantages like easy separation from the reaction mixture, reusability, and reduced waste. Recent developments include sulfated anatase-titania, which facilitates the solvent-free synthesis of azines through simple grinding, and BiCl3-loaded montmorillonite (B579905) K10 clay, another effective and recyclable heterogeneous catalyst. researchgate.netnih.govscispace.com A promising avenue involves metal-organic framework (MOF) derivatives, such as the HKUST-1 derived Cu@CuOₓ/carbon catalyst, which enables the base-free aerobic oxidative coupling of benzophenone imine with high efficiency and excellent stability. rsc.orgscispace.com
Advanced Homogeneous Catalysis: While heterogeneous systems are attractive, novel homogeneous catalysts continue to emerge. Ruthenium pincer complexes, for instance, have been used for the direct, atom-economical synthesis of azines from alcohols and hydrazine (B178648), producing only dihydrogen as a byproduct. nih.govrsc.org This approach represents a significant step towards sustainability by utilizing readily available starting materials. nih.gov
Electrochemical Synthesis: Electrochemical methods offer a clean and controllable alternative for synthesis. osti.gov Strategies for the electrochemical oxidative homocoupling of benzophenone imine to benzophenone azine are being explored, utilizing iodine-mediated or copper-catalyzed processes that exhibit low overpotentials. osti.gov High-throughput electrosynthesis platforms are also being developed to rapidly optimize reaction conditions, accelerating the discovery of efficient and scalable processes. nih.gov
The table below summarizes some of the innovative catalytic systems being explored.
| Catalyst System | Substrates | Key Advantages | Reference(s) |
| BiCl₃-loaded Montmorillonite K10 | Benzophenone hydrazone + Ketones/Aldehydes | Heterogeneous, reusable, solvent-free (grinding) | nih.govscispace.com |
| Sulfated Anatase–Titania | Benzophenone hydrazone + Ketones/Aldehydes | Heterogeneous, solvent-free, excellent yield | researchgate.net |
| Ruthenium Pincer Complex | Secondary Alcohols + Hydrazine Hydrate (B1144303) | Homogeneous, atom-economical, direct synthesis | nih.govrsc.org |
| Cu@CuOₓ/Carbon (from MOF) | Benzophenone Imine + O₂ | Heterogeneous, base-free, high selectivity, reusable | rsc.orgscispace.com |
| Iodine-mediated or Cu-catalyzed Electrolysis | Benzophenone Imine | Electrochemical, low overpotential, clean synthesis | osti.gov |
| Nickel-based Heterogeneous Catalyst | Acetophenone (B1666503) derivatives + Hydrazine Hydrate | Heterogeneous, low catalyst loading, short reaction times | mdpi.com |
In-depth Mechanistic Studies of Complex Reactions
A thorough understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new, more efficient ones. For this compound, research is moving beyond simple reaction observation to detailed kinetic and computational investigations to unravel the complex pathways of its formation.
Future mechanistic studies will likely focus on:
Elucidating Catalyst Roles: In copper-catalyzed aerobic oxidative coupling of benzophenone imine, kinetic studies have revealed that the turnover-limiting step is the oxidation of the Cu(I) catalyst by oxygen, rather than the N-N bond formation itself. nih.govsemanticscholar.org This insight directs future efforts towards designing ligands that facilitate this aerobic oxidation step. semanticscholar.org The reaction exhibits a second-order dependence on the copper concentration, implicating a bimetallic pathway for the reaction with O₂. nih.govsemanticscholar.org
Identifying Reaction Intermediates and Pathways: The formation of this compound can occur through multiple routes. For example, during the thermal decomposition of diphenyldiazomethane, evidence points to at least two competing mechanisms: one involving the reaction of a diphenylmethylene carbene intermediate with diphenyldiazomethane, and another involving a direct reaction between two diazoalkane molecules. rsc.org Computational studies, particularly Density Functional Theory (DFT), are becoming indispensable for mapping these complex energy landscapes, identifying transition states, and validating proposed intermediates. dntb.gov.ua
Investigating Substrate and Ligand Effects: Research has shown that in copper-catalyzed systems, increasing the concentration of the imine substrate can actually inhibit the reaction rate. nih.govsemanticscholar.org Conversely, the addition of ligands like pyridine (B92270) can accelerate it. nih.govsemanticscholar.org Future work will aim to systematically study these effects to build predictive models for catalyst and reaction design.
A summary of key mechanistic findings is provided below.
| Reaction System | Key Mechanistic Insight | Methodology | Reference(s) |
| Cu-catalyzed Aerobic Homocoupling of Benzophenone Imine | Turnover-limiting step is the aerobic oxidation of Cu(I); second-order kinetics in [Cu] suggests a bimetallic mechanism. | Kinetic studies (Initial Rate Analysis) | nih.govsemanticscholar.org |
| Thermal Decomposition of Diphenyldiazomethane | Dual mechanisms for azine formation: one carbene-mediated and one direct bimolecular reaction. | Product analysis, relative reactivity studies | rsc.org |
| Formation from N-Acylhydrazones | Unexpected formation pathways elucidated. | DFT studies and experimental validation | dntb.gov.ua |
| Cu-catalyzed sp³ C-H Amination | Azine formation is a competing pathway facilitated by N-N bond formation via copper(II) ketimide intermediates. | DFT analysis, experimental observation | nsf.gov |
Advanced Computational Modeling for Predictive Design
Computational chemistry is an increasingly powerful tool for accelerating research on this compound and its derivatives. By simulating molecular structures, properties, and reaction pathways, researchers can screen candidates and predict outcomes before undertaking extensive lab work.
Future directions in this area include:
Quantum Chemical Calculations: Density Functional Theory (DFT) is widely used to investigate the molecular structure, vibrational spectra, and electronic properties of this compound and related compounds. rsc.orgresearchgate.net Such calculations help in the configurational assignment of azines by correlating calculated NMR chemical shifts with experimental data, noting, for example, that the C-ipso atoms of the phenyl rings show characteristic differences depending on their position relative to the lone pair of the adjacent nitrogen atom. researchgate.netresearchgate.net DFT is also critical for elucidating reaction mechanisms by modeling transition states and reaction energy profiles. dntb.gov.uarsc.orgacs.org
Machine Learning and QSAR: For applications in materials science and pharmacology, Quantitative Structure-Activity Relationship (QSAR) models are being developed. scielo.br Machine learning methods, such as Artificial Neural Networks (ANN) and Random Forests, can be trained on existing data to predict the biological activity or physical properties of new benzophenone derivatives. scielo.br For instance, an ANN model achieved high accuracy (86.2%) in predicting the antileishmanial activity of benzophenone derivatives, guiding the synthesis of new, potent compounds. scielo.br
Predictive Materials Science: Computational models can predict the properties of novel functional materials. For example, DFT calculations can assess the ionization potential and charge transport properties of azine-based polymers for optoelectronic applications or model the photophysical properties of materials designed for photocatalysis. rsc.orgerpublications.comresearchgate.net
Development of Novel Functional Materials with Tailored Properties
The rigid, conjugated structure of the this compound core makes it an attractive building block for advanced functional materials. Research is expanding from the molecule itself to its incorporation into larger, more complex architectures with tailored properties.
Key areas of development are:
Azine-Based Polymers: Aromatic polymers containing azine linkages have been synthesized and shown to be film-forming materials with potential applications in optoelectronics. erpublications.comtandfonline.com Symmetrical azine-based polymers are noted for their good ionization potential and charge drift mobility, making them suitable as hole-transport materials. rsc.orgerpublications.com
Covalent Organic Frameworks (COFs): A significant recent development is the incorporation of benzophenone-rich components into highly ordered, porous structures like COFs. nih.gov A benzophenone-based 2D COF (BQ-TMT COF) has been designed as a heavy-atom-free photosensitizer. This material demonstrates efficient photocatalytic molecular oxygen activation and performs well in O₂⁻-mediated oxidations and photocatalytic hydrogen production, highlighting the potential of molecular engineering to create advanced photoactive materials. nih.gov
Targeted Research in Biological and Pharmaceutical Applications
The benzophenone scaffold is ubiquitous in medicinal chemistry, and its derivatives exhibit a wide range of biological activities. nih.gov Azines are also recognized as important ligands and pharmacophores. erpublications.comnih.gov Future research will focus on designing and synthesizing novel this compound derivatives with enhanced potency and selectivity for specific biological targets.
Promising research avenues include:
Antimicrobial Agents: There is a pressing need for new antimicrobial drugs to combat resistance. nih.gov Researchers are designing hybrid molecules that combine the benzophenone scaffold with other pharmacophores, such as azetidinone, to create compounds with potent antibacterial and antifungal activity. mdpi.com
Anticancer and Anti-inflammatory Agents: Benzophenone analogues have shown interesting anti-inflammatory activity, in some cases by inhibiting prostaglandin (B15479496) production. nih.govnih.gov Other derivatives, such as benzophenone-tagged pyridine analogues, have demonstrated antiproliferative activity against lymphoma cells by inducing apoptosis. nih.gov The structural diversity of natural and synthetic benzophenones provides a rich source for the development of new anticancer drug candidates. nih.govontosight.aiwikipedia.org
Ligands for Drug Development: The specific role of azine ligands as modulators of biological receptors makes them suitable candidates for drug development. rsc.orgerpublications.com Their ability to form stable organometallic complexes also opens up possibilities in bioinorganic chemistry and catalysis.
The table below highlights some of the targeted biological applications being investigated.
| Application Area | Compound Type | Finding/Observation | Reference(s) |
| Antimicrobial | Benzophenone fused Azetidinone derivatives | Good inhibition against various bacterial and fungal strains. | mdpi.com |
| Anti-inflammatory | Substituted Benzophenone analogues | Orally active agents that reduce total leukocytes, indicating inhibition of prostaglandin production. | nih.gov |
| Anticancer | Benzophenone tagged Pyridine analogues | Induce apoptosis in Dalton's lymphoma cells by activating caspase-activated DNase. | nih.gov |
| Antileishmanial | Benzophenone-thiosemicarbazone derivatives | Significant biological activity with favorable selectivity indices compared to reference drugs. | scielo.br |
| General Drug Discovery | Azine derivatives | Serve as stereochemically significant nitrogen donor ligands in complexes with pharmacological activity. | rsc.orgerpublications.com |
Q & A
Q. What are the recommended safety protocols for handling benzophenone azine in laboratory settings?
this compound requires strict safety measures due to its carcinogenic potential (IARC Group 2B) and flammability. Key protocols include:
- Use NIOSH-approved respirators with particulate filters when aerosolization is possible .
- Wear nitrile gloves (0.11 mm thickness, >480 min breakthrough time) and safety goggles to prevent skin/eye contact .
- Store in cool, dry, sealed containers away from oxidizers and ignition sources to mitigate dust explosion risks .
- Implement HEPA-filtered vacuum systems for spill cleanup to avoid airborne dispersion .
Q. How can researchers synthesize this compound, and what precursors are critical?
this compound is synthesized via condensation of benzophenone hydrazone (CAS 5350-57-2) with ketones under acidic catalysis. Key steps:
- React benzophenone with hydrazine hydrate in ethanol at 60°C for 12 hours to form the hydrazone intermediate .
- Oxidize the intermediate using iodine or lead tetraacetate in anhydrous conditions to yield the azine .
- Purify via recrystallization from ethanol (yield: 75–85%) .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- IR Spectroscopy : The C=N stretching vibration appears at 1625–1675 cm⁻¹ (theoretical DFT/6-311G: 1650 cm⁻¹) .
- UV-Vis : Absorption peaks at 250–300 nm (π→π* transitions) with solvent-dependent shifts in polar solvents .
- Mass Spectrometry : Molecular ion peak at m/z 362 (C₂₆H₂₀N₂) and fragment ions at m/z 196 (tetraphenylmethane) .
Advanced Research Questions
Q. What mechanistic pathways explain this compound’s unique photochemical behavior?
this compound undergoes two distinct photochemical pathways:
- Photoreduction : In hydrogen-donor solvents (e.g., 2-propanol), it forms 1,1,1',1'-tetraphenylazomethane (C₂₅H₂₀N₂) via H-atom abstraction .
- Cyclization : Under Vycor-filtered UV light (>210 nm), it rearranges to 1,3,3-triphenylisoindole (C₂₆H₁₉N) through a radical-mediated process . Critical Note: Reaction halts in benzene due to poor H-donor capacity, highlighting solvent selection’s role in experimental design .
Q. How do solvent polarity and H-donor capacity influence this compound’s photoreactivity?
Solvent effects were quantified in a 2023 study:
Q. What methodologies are used to assess this compound’s endocrine-disrupting potential in biological systems?
Advanced toxicological studies employ:
- Receptor Binding Assays : Competitive binding to estrogen receptors (ER-α/β) at IC₅₀ = 10–50 µM .
- Transcriptional Activation : Luciferase reporter assays in MCF-7 cells show 2–3 fold ER activation at 100 µM .
- Metabolite Profiling : LC-MS/MS detects benzophenone-1 (BP-1) as a primary metabolite in hepatic microsomes .
Q. How can researchers resolve contradictions in reported carcinogenicity data for this compound?
Discrepancies arise from model systems and exposure durations:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
